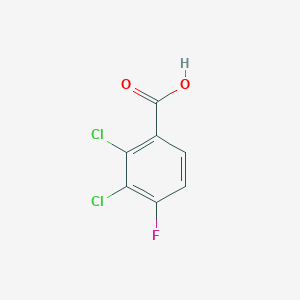
2,3-Dichloro-4-fluorobenzoic acid
Cat. No. B129167
Key on ui cas rn:
154257-76-8
M. Wt: 209 g/mol
InChI Key: KPFXMYOQAANDKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07704997B1
Procedure details


To an oven-dried, N2-purged 1-L, round-bottomed flask containing a large magnetic stir bar were added via syringe anhydrous tetrahydrofuran (200 mL) and tetramethylethylenediamine (11.3 mL, 8.72 g, 75.0 mmol). The flask was cooled to −85° C. (dry ice/anhydrous ether slurry) and the sec-butyllithium/cyclohexane solution (53.6 mL of 1.4 M solution, 75.0 mmol) was added via syringe. A solution of commercially available 3-chloro-4-fluorobenzoic acid (5.24 g, 30 mmol) in anhydrous tetrahydrofuran (10 mL) was added dropwise to the reaction via syringe. The resulting orange/brown slurry was stirred at −85° C. for 2 hours. A solution of hexachloroethane (28.4 g, 120 mmol) in anhydrous tetrahydrofuran (30 mL) was added dropwise to the reaction mixture. The mixture was stirred at −85° C. for 1 hour and then allowed to warm to room temperature over 4 hours. The solvents/volatiles were removed by rotary evaporator to give a brown semi-solid. Water (150 mL) was added. The mixture was transferred to a separatory funnel and washed with ether (2×100 mL). Hydrochloric acid (1 N) was added via pipette to adjust the pH to ˜1. The mixture was extracted with ethyl acetate (4×100 mL). The combined organic extracts were dried over magnesium sulfate, filtered, and concentrated by rotary evaporator to give a tan solid. The product was recrystallized from ethyl acetate/hexanes to give 4.36 g (70%) of the title compound as a fine white powder. MS (ESI−) m/z 206.9 (M−H); 1H NMR (DMSO-d6) δ 7.54 (dd, J=8.8, 8.8 Hz, 1H), 7.85 (dd, J=8.8, 5.8 Hz, 1H), 13.72 (br s, 1H).

Name
sec-butyllithium cyclohexane
Quantity
53.6 mL
Type
reactant
Reaction Step Two








Name
Yield
70%
Identifiers


|
REACTION_CXSMILES
|
CN(C)CCN(C)C.C(=O)=O.C([Li])(CC)C.C1CCCCC1.[Cl:23][C:24]1[CH:25]=[C:26]([CH:30]=[CH:31][C:32]=1[F:33])[C:27]([OH:29])=[O:28].[Cl:34]C(Cl)(Cl)C(Cl)(Cl)Cl>O1CCCC1.O>[Cl:34][C:25]1[C:24]([Cl:23])=[C:32]([F:33])[CH:31]=[CH:30][C:26]=1[C:27]([OH:29])=[O:28] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Two
|
Name
|
sec-butyllithium cyclohexane
|
|
Quantity
|
53.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(CC)[Li].C1CCCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
5.24 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=O)O)C=CC1F
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
28.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(Cl)(Cl)Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Five
|
Name
|
|
|
Quantity
|
11.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCN(C)C)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Six
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-85 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting orange/brown slurry was stirred at −85° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To an oven-dried, N2-purged 1-L, round-bottomed flask
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing a large magnetic stir bar
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at −85° C. for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature over 4 hours
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvents/volatiles were removed by rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a brown semi-solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was transferred to a separatory funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ether (2×100 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Hydrochloric acid (1 N) was added via pipette
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ethyl acetate (4×100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a tan solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was recrystallized from ethyl acetate/hexanes
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=C1Cl)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.36 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 69.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
